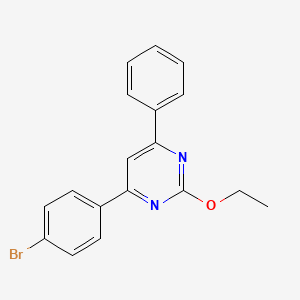
N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide
説明
N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide, also known as BPA, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. BPA is a derivative of acetanilide and belongs to the class of organic compounds known as phenoxyacetamides.
作用機序
The mechanism of action of N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This compound has been shown to selectively inhibit COX-2, which is upregulated in inflammatory conditions and cancer cells. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has been found to reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever. This compound has also been shown to possess antitumor properties and can induce apoptosis in cancer cells. Moreover, this compound has been found to have a low toxicity profile and is well-tolerated in animals.
実験室実験の利点と制限
N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yield. This compound is also relatively stable and can be stored for extended periods without significant degradation. Moreover, this compound has been found to exhibit good solubility in various solvents, which makes it suitable for use in different experimental setups. However, there are some limitations to the use of this compound in lab experiments. One of the limitations is that this compound can exhibit low bioavailability, which can affect its pharmacological activity. Moreover, this compound can undergo metabolism in vivo, which can lead to the formation of toxic metabolites.
将来の方向性
There are several future directions for the research on N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide. One of the directions is to investigate the potential application of this compound in photodynamic therapy for cancer treatment. This compound has been shown to exhibit good photosensitizing properties, which can be exploited for the development of novel cancer therapies. Another direction is to study the structure-activity relationship of this compound and its derivatives to identify compounds with improved pharmacological activity and lower toxicity. Moreover, the development of novel drug delivery systems for this compound can improve its bioavailability and therapeutic efficacy.
科学的研究の応用
N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities in various animal models. This compound has also been shown to possess antitumor properties and can induce apoptosis in cancer cells. Moreover, this compound has been investigated for its potential application as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
N-(4-anilinophenyl)-2-(2-bromo-4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O2/c1-2-16-8-13-21(20(23)14-16)27-15-22(26)25-19-11-9-18(10-12-19)24-17-6-4-3-5-7-17/h3-14,24H,2,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAXIKPVKZUIKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-(4-nitrophenoxy)acetamide](/img/structure/B3555157.png)
![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B3555161.png)
![2-(2-chlorophenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B3555163.png)
![2-chloro-N-{3-[(3-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B3555167.png)
![4-ethyl 2-methyl 3-methyl-5-({[(4-methylphenyl)amino]carbonyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B3555178.png)
![2-(1-naphthyl)-N-({[4-(1-piperidinylsulfonyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3555184.png)
![5-[(3-chlorophenoxy)methyl]-N-(2-ethoxybenzyl)-2-furamide](/img/structure/B3555195.png)
![methyl 2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3555212.png)
![ethyl 2-[(5-chloro-2-methoxybenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B3555216.png)
![N-(4-acetylphenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3555221.png)
![methyl 2-({N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycyl}amino)benzoate](/img/structure/B3555243.png)

![N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B3555260.png)